![molecular formula C18H18N2O3S B275307 [(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine](/img/structure/B275307.png)
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.4 g/mol. This compound is characterized by its naphthalene-2-sulfonamide core, which is substituted with a propoxy group at the 6-position and a pyridin-3-yl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine typically involves the following steps:
Formation of Naphthalene-2-sulfonamide Core: The naphthalene-2-sulfonamide core can be synthesized by sulfonation of naphthalene followed by amination.
Introduction of Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.
Attachment of Pyridin-3-yl Group: The pyridin-3-yl group can be attached through a nucleophilic substitution reaction using pyridine-3-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine-3-amine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one : This compound is an ATM kinase inhibitor with a similar pyridin-3-yl group.
- Other Naphthalene Sulfonamides : Compounds with similar naphthalene-2-sulfonamide cores but different substituents.
Uniqueness
[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-propoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-2-10-23-17-7-5-15-12-18(8-6-14(15)11-17)24(21,22)20-16-4-3-9-19-13-16/h3-9,11-13,20H,2,10H2,1H3 |
InChI Key |
VCJVTROZAYNWES-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


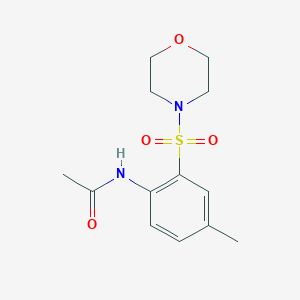
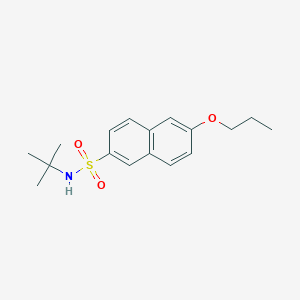
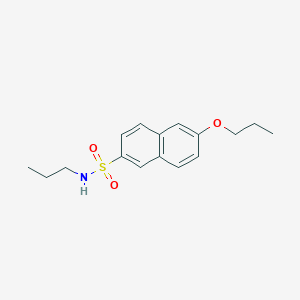
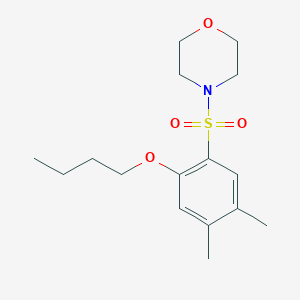
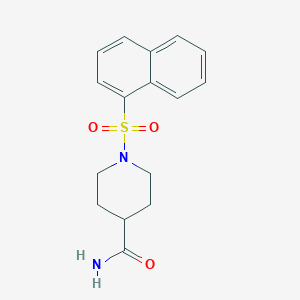
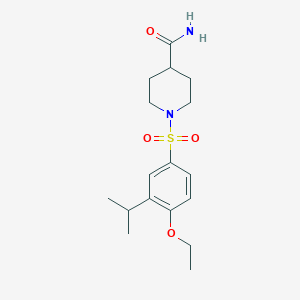
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
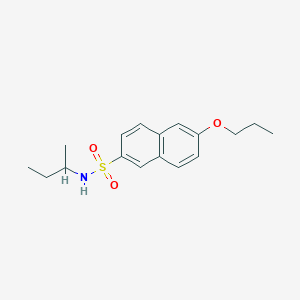
![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
![[(5-Chloro-2-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B275283.png)

![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
![[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine](/img/structure/B275308.png)
amine](/img/structure/B275309.png)
